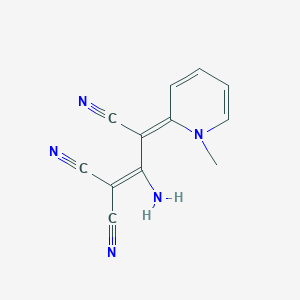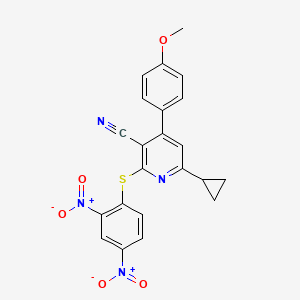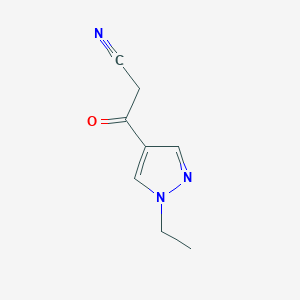
3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes an ethyl group attached to the pyrazole ring and a nitrile group attached to the propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-ketoesters or β-diketones.
Ethyl Substitution: Ethylation of the pyrazole ring can be achieved using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.
Oxidation: The propanone moiety is introduced by oxidizing the corresponding alcohol or aldehyde precursor.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid or ester.
Reduction: Reduction reactions can reduce the nitrile group to an amine.
Substitution: Substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid or its esters.
Reduction: 3-(1-ethyl-1H-pyrazol-4-yl)propanenitrile amine.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is similar to other pyrazole derivatives, but its unique structure sets it apart. Some similar compounds include:
3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
3-(1H-pyrazol-4-yl)-3-oxopropanenitrile
3-(5-methyl-1H-benzimidazol-2-yl)propan-1-ol
These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-11-6-7(5-10-11)8(12)3-4-9/h5-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGVXDOWMXMPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-tert-butyl-4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B7811463.png)
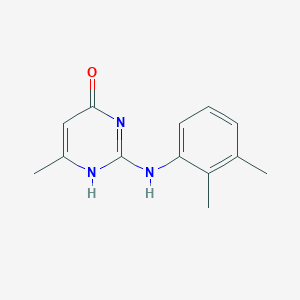
![4-Amino-2-((2-((5-(ethoxycarbonyl)-4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7811471.png)
![4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B7811486.png)
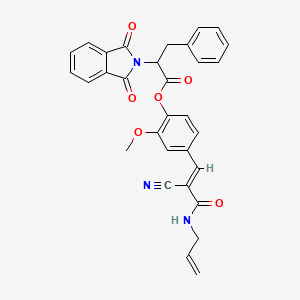
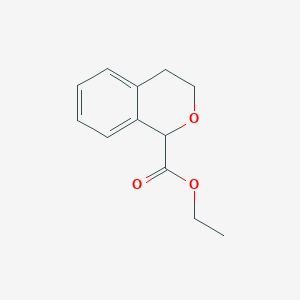
![N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7811499.png)
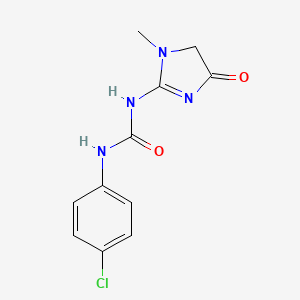
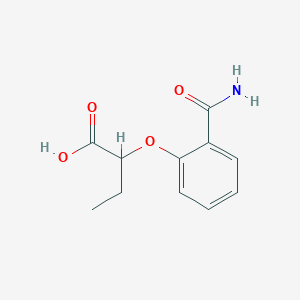
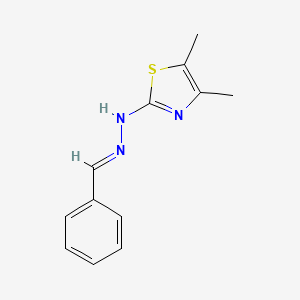
![N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7811547.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B7811552.png)
